molecular formula C7F15SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2<br>C14H12F15NO4S B12796419 2-Propenoic acid, 2-methyl-, 2-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester CAS No. 67939-96-2

2-Propenoic acid, 2-methyl-, 2-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester

Cat. No.: B12796419
CAS No.: 67939-96-2
M. Wt: 575.29 g/mol
InChI Key: RZDRSPQHQWHCKI-UHFFFAOYSA-N
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Description

EINECS 267-869-8, also known as [1,3,8,10-tetrahydro-1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9-diyl]di-m-phenylene bis (thiocyanate), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [1,3,8,10-tetrahydro-1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9-diyl]di-m-phenylene bis (thiocyanate) involves dissolving bismuth sulfide in sulfuric acid and reacting it with organic dyes under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and consistency of the final product. The use of advanced equipment and techniques helps in optimizing the yield and minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

[1,3,8,10-tetrahydro-1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9-diyl]di-m-phenylene bis (thiocyanate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Properties

CAS No.

67939-96-2

Molecular Formula

C7F15SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2
C14H12F15NO4S

Molecular Weight

575.29 g/mol

IUPAC Name

2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H12F15NO4S/c1-6(2)7(31)34-5-4-30(3)35(32,33)14(28,29)12(23,24)10(19,20)8(15,16)9(17,18)11(21,22)13(25,26)27/h1,4-5H2,2-3H3

InChI Key

RZDRSPQHQWHCKI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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